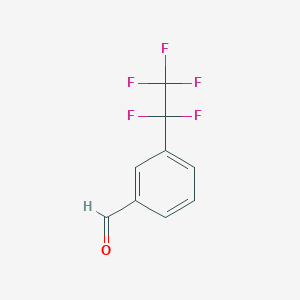

3-(全氟乙基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

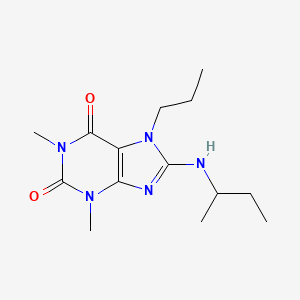

3-(Perfluoroethyl)benzaldehyde is a chemical compound with the molecular formula C9H5F5O and a molecular weight of 224.13 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The InChI code for 3-(Perfluoroethyl)benzaldehyde is 1S/C9H5F5O/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15/h1-5H . This code provides a standard way to encode the compound’s molecular structure.

科学研究应用

催化和化学合成

3-(全氟乙基)苯甲醛作为苯甲醛的衍生物,在催化和化学合成中得到应用。研究表明,苯甲醛衍生物参与了各种催化过程。例如,苯甲醛已被用于合成具有催化性质的金属有机骨架。这些骨架(包括Cu3(BTC)2)对某些反应(如苯甲醛的氰基硅烷化)表现出催化活化(Schlichte、Kratzke和Kaskel,2004年)。此外,苯甲醛是合成药物、食品添加剂和其他工业化学品的重要化学物质,如研究中探索的通过氧化增强其反应性(Sharma、Soni和Dalai,2012年)。

光催化和环境应用

苯甲醛衍生物在光催化中也很重要,光催化是化学反应中一种环保的方法。研究表明,使用NiFe2O4纳米颗粒等催化剂对苯甲醇进行苯甲醛的选择性氧化,突出了它们在绿色化学应用中的潜力(Iraqui、Kashyap和Rashid,2020年)。另一项研究重点关注通过各种工艺改性的石墨氮化碳,用于苯甲醛的光催化合成(Lima、Silva、Silva和Faria,2017年)。

生物生产和香料工业

苯甲醛及其衍生物在香料工业中也很重要。已经对使用毕赤酵母等酵母菌株进行苯甲醛的生物生产进行了研究,由于其杏子和杏仁般的香气,它在香料工业中具有潜在的用途(Craig和Daugulis,2013年)。另一项研究证明了从桃树叶中提取天然苯甲醛,表明其作为香料工业天然来源的潜力(Verma等人,2017年)。

分子研究和药物开发

苯甲醛及其衍生物在分子研究和药物开发中发挥作用。一项研究探讨了香兰素衍生物(与苯甲醛相关)的分子动力学模拟、合成和抑制作用,以了解它们在癌症治疗中的潜在用途(Sahoo等人,2021年)。

作用机制

Target of Action

3-(Perfluoroethyl)benzaldehyde, like other benzaldehydes, primarily targets cellular antioxidation systems . These systems play a crucial role in maintaining the redox balance within cells. Disruption of these systems can lead to an imbalance in the redox state, causing oxidative stress and potentially leading to cell death .

Mode of Action

The compound interacts with its targets by disrupting cellular antioxidation . This disruption can be achieved with redox-active compounds like benzaldehydes. They inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Biochemical Pathways

Benzaldehydes, including 3-(Perfluoroethyl)benzaldehyde, are synthesized via the β-oxidative pathway in peroxisomes . This pathway involves a series of enzymatic reactions that lead to the production of benzaldehydes .

Pharmacokinetics

It’s known that perfluorinated compounds, which include 3-(perfluoroethyl)benzaldehyde, are persistent and can bioaccumulate in the environment . They are absorbed well via various routes, including the gastrointestinal tract, skin, and lungs .

Result of Action

The disruption of cellular antioxidation by 3-(Perfluoroethyl)benzaldehyde can lead to oxidative stress within the cell . This can inhibit microbial growth, making benzaldehydes effective as antifungal agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Perfluoroethyl)benzaldehyde. For instance, the compound’s action can be influenced by the presence of other substances in the environment. Additionally, the compound’s stability and efficacy can be affected by environmental conditions such as temperature and pH .

属性

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRROUARZJYMBFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Perfluoroethyl)benzaldehyde | |

CAS RN |

1450909-97-3 |

Source

|

| Record name | 3-(pentafluoroethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)phenyl acetate](/img/structure/B2426275.png)

![N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]acetamide](/img/structure/B2426276.png)

![2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2426277.png)

![2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide](/img/structure/B2426285.png)

![2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone](/img/structure/B2426286.png)

![N-(3-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426289.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea](/img/structure/B2426292.png)